Eupha-8,24-dienol

概要

説明

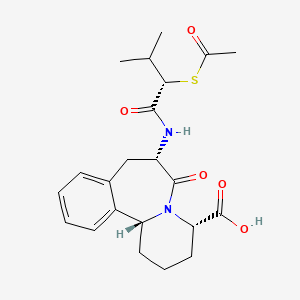

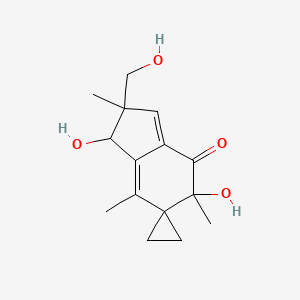

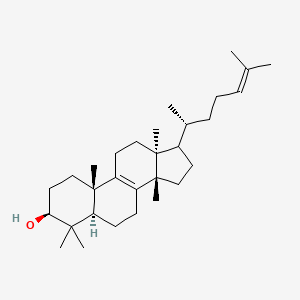

ユーホルは、薬用植物トウダイグサ(Euphorbia tirucalli)の樹液に主に含まれるテトラサイクリックトリテルペンアルコールです 。 コレステロールと構造的に似ており、抗炎症作用、抗がん作用、免疫調節作用など、幅広い薬理作用を示します .

2. 製法

合成ルートと反応条件: ユーホルは、トウダイグサからアルコール抽出、シリカゲルカラム分離、逆相高速液体クロマトグラフィーを含む一連の手順によって抽出できます 。 このプロセスには、以下が含まれます。

- 植物材料のアルコール抽出。

- シリカゲルカラムクロマトグラフィーによる分離。

- 逆相高速液体クロマトグラフィーを使用して、98%を超える純度を実現するさらなる精製 .

工業生産方法: ユーホルの工業生産は、同様の抽出および精製技術に従いますが、より大規模に行われます。 このプロセスは効率的に設計されており、さまざまな用途に適した高純度のユーホルが得られます .

科学的研究の応用

ユーホルは、さまざまな科学研究で利用されています。

作用機序

ユーホルは、いくつかのメカニズムを通じて効果を発揮します。

生化学分析

Biochemical Properties

Eupha-8,24-dienol interacts with various enzymes and proteins in biochemical reactions. It produces anti-inflammatory effects by mediating NF-kappaB, down-regulating tumor necrosis factor-alpha and cyclooxygenase-2, and reducing the activation of protein kinase C . This compound also inhibits the monoacylglycerol lipase (MAGL) activity via a reversible mechanism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to exert in vitro and in vivo cytotoxicity against several cancer cell lines and glioma cells . This includes inhibiting proliferation, motility, and colony formation, arresting the cell cycle, and inducing apoptosis by modulating ERK signaling and activating autophagy-associated cell death .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules and changes in gene expression. It suppresses TGF-beta signaling by inducing TGF-beta receptor movement into lipid-raft microdomains and degrading TGF-beta receptors . This compound also interacts with Phe8, Val297, Arg298, and Val303 residues of the main protease of SARS-CoV-2 .

準備方法

Synthetic Routes and Reaction Conditions: Euphol can be extracted from Euphorbia tirucalli through a series of steps involving alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography . The process involves:

- Alcohol extraction of the plant material.

- Separation using silica gel column chromatography.

- Further purification using reversed-phase high-performance liquid chromatography to achieve a purity of over 98% .

Industrial Production Methods: The industrial production of euphol follows similar extraction and purification techniques but on a larger scale. The process is designed to be efficient, yielding high-purity euphol suitable for various applications .

化学反応の分析

反応の種類: ユーホルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ユーホルは、酸化されてさまざまな酸化誘導体になります。

還元: 還元反応は、ユーホルに存在するヒドロキシル基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

- ユーホルの酸化誘導体。

- ユーホルの還元形。

- エステルおよびエーテル誘導体 .

類似化合物との比較

ユーホルは、以下のような他の類似のテトラサイクリックトリテルペンと比較されます。

ルペオール: ユーホルとルペオールはどちらも抗炎症作用と抗がん作用を示しますが、ユーホルはより高い選択的細胞毒性指数を持っています.

チルカロール: ユーホルと同様に、チルカロールはトウダイグサに含まれており、薬理作用が似ています.

シクロアルテノール: ユーホルとシクロアルテノールは、構造と生物活性、特に抗炎症作用が似ています.

独自性: ユーホルは、複数のシグナル伝達経路を調節するユニークな能力と、高い選択的細胞毒性指数により、治療応用のための有望な候補です .

特性

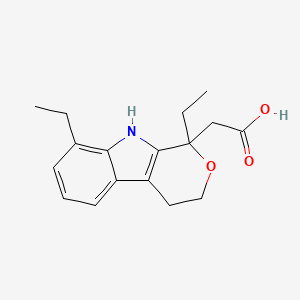

IUPAC Name |

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-WZLOIPHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318412 | |

| Record name | (+)-Euphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

514-47-6 | |

| Record name | (+)-Euphol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Euphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 °C | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Euphol exert its anti-cancer effects?

A1: Euphol exhibits anti-cancer activity through multiple mechanisms. In breast cancer cells, Euphol induced cell cycle arrest at the G1 phase by downregulating cyclin D1 expression and upregulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27. [] This resulted in the hypophosphorylation of Rb, ultimately inhibiting cell cycle progression. In other cancer models, including gastric cancer, Euphol appears to function by negatively modulating the Transforming Growth Factor beta (TGF-β) signaling pathway. [, ] It achieves this by promoting the movement of TGF-β receptors into lipid raft microdomains within the cell membrane, leading to their degradation. [] This disruption of TGF-β signaling contributes to the induction of cancer cell death.

Q2: Does Euphol interact with specific proteins or pathways?

A2: Yes, Euphol has been shown to interact with several key proteins and signaling pathways. One notable interaction is with Protein Kinase C (PKC) isoforms. Research suggests that Euphol modulates the expression of genes involved in the PKC pathway, contributing to its cytotoxic effects in colorectal cancer models. [] Specifically, treatment with Euphol stimulated the gene and protein expression of PKCα, PKCβ, PKCδ, and PKCZ in mouse organoids. []

Q3: What is the molecular formula and weight of Euphol?

A3: The molecular formula of Euphol is C30H50O, and its molecular weight is 426.72 g/mol.

Q4: What spectroscopic data are available for Euphol?

A4: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been widely used to characterize and confirm the structure of Euphol. [, , , , ] These data provide detailed information about the compound's functional groups, carbon framework, and overall structure.

Q5: Is there any information available regarding the material compatibility and stability of Euphol under various conditions?

A5: While specific data on material compatibility is limited, research suggests that Euphol, like other triterpenes, might be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxygen. [, , ] This potential for degradation underscores the importance of appropriate storage and handling practices to maintain the compound's stability and efficacy.

Q6: What types of in vitro and in vivo models have been used to study the efficacy of Euphol?

A6: Euphol's efficacy has been evaluated in both in vitro and in vivo settings using a variety of cancer models.

Q7: What are the key findings from in vitro studies on Euphol's anti-cancer activity?

A7: In vitro studies have demonstrated Euphol's cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines, including those derived from esophageal squamous cell carcinoma, pancreatic ductal adenocarcinoma, prostate cancer, melanoma, and colon cancer. [] These findings highlight its potential as an anti-cancer agent.

Q8: Have any clinical trials been conducted to investigate Euphol in humans?

A8: Currently, there are no published clinical trials evaluating the safety and efficacy of Euphol in humans. Further research, including preclinical studies to establish safety and efficacy profiles, is needed before clinical trials can be considered.

Q9: What analytical techniques are commonly used to characterize and quantify Euphol?

A9: Several analytical methods have been employed to characterize and quantify Euphol, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being particularly prevalent.

Q10: Have these analytical methods been validated?

A10: Yes, validation of analytical methods for Euphol is crucial to ensure their reliability and accuracy. Studies employing HPLC methods have generally included validation parameters such as linearity, precision, accuracy, and recovery, demonstrating the suitability of these techniques for Euphol analysis. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。